molecular formula C10H13BO2 B14072933 (2-Cyclopropyl-4-methylphenyl)boronic acid

(2-Cyclopropyl-4-methylphenyl)boronic acid

Cat. No.: B14072933
M. Wt: 176.02 g/mol
InChI Key: JGFBPSMKBUQZNA-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyclopropyl-4-methylphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity .

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • Cyclopropylboronic acid

Comparison: (2-Cyclopropyl-4-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional steric and electronic effects that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(2-cyclopropyl-4-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-2-5-10(11(12)13)9(6-7)8-3-4-8/h2,5-6,8,12-13H,3-4H2,1H3

InChI Key

JGFBPSMKBUQZNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C)C2CC2)(O)O

Origin of Product

United States

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